2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
Description
The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone features a hybrid structure combining an indole moiety and a substituted pyrrolidine ring. The indole group (1-methyl-1H-indol-3-yl) is linked via an ethanone bridge to a pyrrolidine scaffold modified with a pyrimidin-2-yloxy substituent.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-12-14(16-5-2-3-6-17(16)22)11-18(24)23-10-7-15(13-23)25-19-20-8-4-9-21-19/h2-6,8-9,12,15H,7,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIGRYOXCXBERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via cyclization reactions.
Pyrimidine Attachment: The pyrimidine moiety can be attached through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the indole and pyrrolidine-pyrimidine intermediates under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrrolidine rings.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, KMnO4, or H2O2.
Reduction: Reducing agents like NaBH4 or LiAlH4 are often used.
Substitution: Reagents such as halides, nucleophiles, or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole and pyrimidine structures often exhibit anticancer properties. For instance, derivatives of indole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound may act through mechanisms such as modulation of signaling pathways involved in cell growth and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the effects of similar indole-pyrimidine compounds on cancer cell lines. Results indicated significant inhibition of cell growth in breast and lung cancer models, suggesting that the compound could serve as a lead for further development in anticancer therapies.
Neurological Applications
Indole derivatives are also recognized for their neuroprotective effects. The compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Study:
In a recent investigation, researchers examined the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress. The findings demonstrated that these compounds significantly reduced cell death and oxidative damage, highlighting their potential for developing treatments for conditions like Alzheimer's disease.
Antimicrobial Properties
The presence of both indole and pyrimidine rings may enhance the antimicrobial activity of the compound. Research has shown that such compounds can exhibit broad-spectrum antimicrobial activity against bacteria and fungi.
Data Table: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(1-methyl-1H-indol-3-yl)-... | Staphylococcus aureus | 12 µg/mL |
| 2-(1-methyl-1H-indol-3-yl)-... | Escherichia coli | 8 µg/mL |
| 2-(1-methyl-1H-indol-3-yl)-... | Candida albicans | 16 µg/mL |
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs include indole- and pyrrolidine/pyridine-containing ethanones or methanones. Below is a comparative analysis of key structural and physicochemical features:
Table 1: Comparative Analysis of Structural Analogs
Key Structural Differences and Implications
Pyrrolidine vs. The pyrimidin-2-yloxy substituent on the pyrrolidine ring introduces hydrogen-bonding capability, which is absent in the piperidine analog .
Ethanone vs. Methanone Linkers: The ethanone bridge in the target compound provides greater rotational flexibility compared to the rigid methanone linker in . This flexibility may enhance binding to dynamic protein pockets.
Heterocyclic Substituents :
- The pyrimidin-2-yloxy group in the target compound contrasts with the pyridin-3-yl group in or the pyrazolo-pyrazine in . Pyrimidine’s electron-deficient nature could improve interactions with aromatic residues in biological targets.
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 342.40 g/mol. The structural features include an indole moiety, a pyrimidine ring, and a pyrrolidine group, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the indole and pyrimidine intermediates.
- Coupling reactions facilitated by specific reagents and catalysts under controlled conditions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole and pyrimidine rings have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study found that certain indole derivatives demonstrated cytotoxicity comparable to established chemotherapeutics like bleomycin .
Anti-inflammatory Effects
The compound has potential anti-inflammatory activity, as suggested by studies on related pyrimidine derivatives. These studies reported IC50 values for COX-2 inhibition comparable to celecoxib, a standard anti-inflammatory drug . The ability to suppress inflammatory pathways could make it a candidate for treating conditions such as arthritis.
The proposed mechanism of action for compounds similar to this compound includes:
- Inhibition of key enzymes involved in cancer progression and inflammation.
- Modulation of signaling pathways such as the Hedgehog (Hh) pathway, which is critical in various malignancies .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial in optimizing the biological activity of this compound. Modifications on the indole and pyrimidine rings can significantly affect potency and selectivity towards specific biological targets. For instance:
- Substituents on the pyrimidine ring can enhance binding affinity to target proteins.
- The presence of electron-donating groups has been linked to increased anti-inflammatory activity .
Case Studies
Several case studies highlight the biological potential of related compounds:
- Indole Derivatives : A study demonstrated that certain indole derivatives exhibited strong cytotoxic effects against FaDu hypopharyngeal tumor cells, suggesting similar potential for the compound .
- Pyrimidine Analogues : Research on pyrimidine derivatives indicated effective inhibition of COX enzymes, supporting the anti-inflammatory claims for compounds with similar structures .
Q & A
Q. What are the recommended synthetic routes for 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the indole core via cyclization of substituted anilines or via Fischer indole synthesis.
- Step 2 : Functionalization of the pyrrolidine ring, often through nucleophilic substitution or coupling reactions to introduce the pyrimidin-2-yloxy group at the 3-position of pyrrolidine.
- Step 3 : Ketone linkage formation between the indole and pyrrolidine moieties, typically using coupling agents like EDCI/HOBt or via nucleophilic acyl substitution. Critical parameters include temperature control (e.g., 0–80°C), solvent selection (e.g., DMF, THF), and inert atmospheres to prevent oxidation . Purification often requires column chromatography or recrystallization .
Q. What characterization techniques are essential for confirming the compound’s structure and purity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O at ~1700 cm⁻¹).
- X-ray Crystallography : Resolve absolute configuration if crystalline . Purity is assessed via HPLC (>95% purity threshold) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for pyrimidin-2-yloxy group introduction.
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in indole-pyrrolidine linkage.
- Temperature Gradients : Slow warming (e.g., 25°C to 60°C) minimizes side reactions during cyclization.
- Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates (e.g., indole derivatives) .
Q. What structural features influence the compound’s bioactivity?
Key features include:
- Indole Core : Facilitates π-π stacking with hydrophobic enzyme pockets (e.g., kinase binding sites).
- Pyrimidin-2-yloxy Group : Hydrogen-bond acceptor sites enhance affinity for ATP-binding domains.
- Pyrrolidine Ring : Conformational flexibility enables adaptation to steric constraints in target proteins. Substituting the pyrimidine with pyrazine (as in a structural analog) reduces potency by ~40%, highlighting the pyrimidine’s critical role .
Q. How can researchers resolve contradictions in reported biological activity data?
Approaches include:
- Comparative SAR Studies : Test structurally similar analogs (e.g., pyrimidine vs. pyrazine derivatives) to isolate functional group contributions (see Table 1).
- Computational Docking : Molecular dynamics simulations predict binding modes and explain discrepancies (e.g., conflicting IC₅₀ values due to solvent exposure variations).
- Orthogonal Assays : Validate activity across multiple platforms (e.g., enzyme inhibition vs. cell-based assays) .
Table 1 : Bioactivity Comparison of Structural Analogs
Q. What methodological challenges arise in studying the compound’s mechanism of action?
Challenges include:
- Target Identification : Use photoaffinity labeling or pull-down assays with biotinylated derivatives to isolate binding partners.
- Off-Target Effects : Employ kinome-wide profiling (e.g., KINOMEscan) to assess selectivity.
- Metabolic Stability : Microsomal assays (e.g., liver microsomes) evaluate susceptibility to CYP450-mediated degradation .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility or stability data?
- Solubility : Use standardized buffers (e.g., PBS at pH 7.4) and dynamic light scattering (DLS) to assess aggregation.
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify degradation pathways (e.g., hydrolysis of the pyrrolidine-pyrimidine ether). Contradictions may arise from solvent impurities or measurement techniques (e.g., nephelometry vs. HPLC) .
Key Research Recommendations
- Prioritize crystallography for unambiguous structural confirmation .
- Explore proteolysis-targeting chimeras (PROTACs) leveraging the compound’s kinase affinity for targeted protein degradation .
- Use cryo-EM to resolve binding modes in complex with large therapeutic targets (e.g., GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
